(E)-3,4-Di-tert-butyl-3-hexene

Description

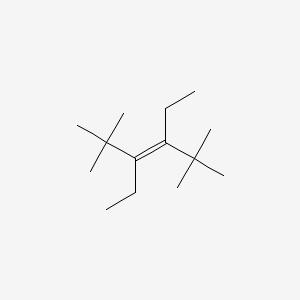

Structure

2D Structure

3D Structure

Properties

CAS No. |

75245-21-5 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(E)-3,4-diethyl-2,2,5,5-tetramethylhex-3-ene |

InChI |

InChI=1S/C14H28/c1-9-11(13(3,4)5)12(10-2)14(6,7)8/h9-10H2,1-8H3/b12-11+ |

InChI Key |

MVTUXXAVOOUGFH-VAWYXSNFSA-N |

Isomeric SMILES |

CC/C(=C(/CC)\C(C)(C)C)/C(C)(C)C |

Canonical SMILES |

CCC(=C(CC)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Advanced Conformational and Stereochemical Analysis of E 3,4 Di Tert Butyl 3 Hexene

Principles of Conformational Isomerism in Highly Substituted Alkenes

In (E)-3,4-Di-tert-butyl-3-hexene, the presence of two tert-butyl groups and two ethyl groups attached to the sp2-hybridized carbons of the double bond creates substantial steric hindrance. In cis-isomers of highly substituted alkenes, the steric strain caused by bulky groups on the same side of the double bond can be considerable, destabilizing the molecule. libretexts.org For instance, the steric strain between two cis-tert-butyl groups can exceed 40 kJ/mol. libretexts.org While this compound is a trans-isomer, the sheer size of the substituents forces the molecule to adopt conformations that minimize these repulsive interactions.

This steric crowding can lead to several structural distortions to alleviate the strain. These include the twisting of the C=C double bond, deformation of bond angles from the ideal 120° for sp2 carbons, and rotation around the C-C single bonds of the substituents. youtube.comresearchgate.net In severely crowded alkenes, a delicate balance is struck between these deformations to achieve the lowest energy conformation. researchgate.net The molecule may adopt a conformation where the bulky tert-butyl groups are staggered relative to each other to minimize van der Waals repulsions. youtube.com This can result in a non-planar arrangement around the double bond, a phenomenon observed in other overcrowded alkenes. researchgate.net

Computational Approaches to Conformational Landscape Exploration

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima

Computational methods like Ab Initio and Density Functional Theory (DFT) are powerful tools for exploring the conformational landscape of molecules like this compound. These methods can predict the geometries and relative energies of different conformers, providing insight into the most stable structures. DFT calculations have been successfully used to rationalize the stereoselectivity and structure of various tetrasubstituted alkenes. wiley.comresearchgate.netmdpi.com

For this compound, DFT calculations would likely reveal a non-planar geometry around the central double bond to alleviate steric strain. The calculations would quantify the extent of pyramidalization at the olefinic carbons and the degree of twisting of the C=C bond. Furthermore, these calculations can determine the bond lengths and angles, which are expected to deviate from standard values due to steric pressure. For instance, the C-C-C bond angles within the tert-butyl groups and the angles involving the ethyl groups would likely be distorted.

A hypothetical DFT study on this compound might yield the following data, illustrating the energetic differences between a hypothetical planar conformer and the optimized, non-planar ground state.

| Parameter | Hypothetical Planar Conformer | Optimized (Non-Planar) Conformer |

| Relative Energy (kcal/mol) | High | 0 (Reference) |

| C=C Bond Length (Å) | ~1.34 | Slightly elongated |

| C=C-C Bond Angle (°) | 120 | Distorted > 120° |

| Dihedral Angle (C-C=C-C) | 180 | Deviated from 180° |

This table is illustrative and based on general principles of sterically hindered alkenes.

Molecular Dynamics Simulations for Rotational Barriers and Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including the rotational barriers of its substituent groups. aip.org The rotation of the bulky tert-butyl groups and the more flexible ethyl groups will be hindered due to steric interactions. MD simulations can model these rotational motions over time, allowing for the calculation of the energy barriers associated with these rotations. aip.orgirphouse.com

The rotation of a tert-butyl group in a sterically congested environment is a complex process that can involve both the rotation of the entire group around the C-C single bond and the individual rotations of the methyl groups within it. cdnsciencepub.com The energy barrier for the rotation of the tert-butyl groups in this compound is expected to be significant due to the steric clash with the other substituents. Similarly, the rotation of the ethyl groups will also have a specific energy profile.

A representative table of calculated rotational barriers from an MD simulation could look as follows:

| Rotational Motion | Calculated Energy Barrier (kcal/mol) |

| Rotation of tert-butyl group | High |

| Rotation of ethyl group | Moderate |

| Rotation of methyl group (within tert-butyl) | Low |

This table is a hypothetical representation of expected trends.

Analysis of Intramolecular Steric Repulsions and Strain Energy

A key aspect of understanding the conformation of this compound is the quantitative analysis of intramolecular steric repulsions and the resulting strain energy. Steric strain arises from the repulsion between non-bonded atoms or groups that are in close proximity, causing an increase in the potential energy of the molecule. youtube.com In this molecule, significant van der Waals repulsions are expected between the two tert-butyl groups, between the tert-butyl and adjacent ethyl groups, and even between the ethyl groups themselves.

Computational methods can be used to partition the total energy of the molecule and calculate the contribution from steric strain. This strain energy is a measure of the destabilization of the molecule due to its crowded nature compared to a hypothetical, strain-free analogue. The analysis would likely show that the majority of the strain is localized around the central, highly substituted double bond. In some highly strained systems, the molecule may adopt a gauche conformation rather than the typically more stable anti-conformation to alleviate severe steric clashes. ias.ac.in

Spectroscopic Probes for Stereochemical Assignment and Conformational Preferences

Nuclear Magnetic Resonance (NMR) Anisotropy Effects and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the structure and conformational preferences of molecules in solution. irphouse.com For this compound, several features in the ¹H and ¹³C NMR spectra would be particularly informative.

Anisotropy Effects: The electron clouds of the C=C double bond create a magnetic anisotropy effect. uomustansiriyah.edu.iqarsdcollege.ac.in This means that the magnetic field experienced by nearby protons is dependent on their spatial relationship to the double bond. libretexts.org Protons located in the plane of the double bond are typically deshielded (resonate at a higher chemical shift), while those located above or below the plane are shielded (resonate at a lower chemical shift). arsdcollege.ac.inlibretexts.org The protons of the ethyl groups in this compound would be sensitive to this effect, and their chemical shifts could provide clues about the time-averaged conformation of these groups relative to the double bond. Similarly, the bulky tert-butyl groups can cause deshielding of nearby protons due to van der Waals repulsions, which repel the electron cloud surrounding the proton. uomustansiriyah.edu.iq

Coupling Constant Analysis: While direct through-bond coupling constants (e.g., ³J) might be standard, the analysis of through-space couplings, observable via Nuclear Overhauser Effect (NOE) experiments, would be crucial. NOE enhancements between protons of the tert-butyl groups and the ethyl groups would provide direct evidence of their spatial proximity, helping to define the preferred conformation. For instance, an NOE between the protons of a tert-butyl group and the methylene (B1212753) protons of an ethyl group would confirm a conformation where these groups are close in space.

A hypothetical table of key NMR data for this compound is presented below:

| Proton Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Observed NOE Correlations |

| -CH₂- (Ethyl) | ~2.2-2.6 | Protons of tert-butyl group |

| -CH₃ (Ethyl) | ~1.0-1.3 | - |

| -C(CH₃)₃ (tert-Butyl) | ~1.1-1.4 | Protons of ethyl group |

This table is for illustrative purposes and actual values may vary.

Vibrational Spectroscopy for Conformational Fingerprinting (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules by probing their characteristic vibrational modes. In the case of this compound, its highly substituted and sterically hindered nature gives rise to a unique vibrational signature that is sensitive to its conformational state.

A key feature in the vibrational analysis of alkenes is the C=C stretching mode. For tetrasubstituted alkenes like this compound, the C=C stretching vibration is expected to appear in the range of 1680-1660 cm⁻¹. spectroscopyonline.com However, due to the symmetrical substitution pattern, the change in dipole moment during this vibration is minimal, often resulting in a very weak or even absent band in the IR spectrum. spcmc.ac.inuomustansiriyah.edu.iq Conversely, this mode is typically strong and readily observable in the Raman spectrum.

The infrared spectrum of this compound is dominated by absorptions arising from the alkyl groups. The characteristic C-H stretching vibrations of the methyl and ethyl groups are observed below 3000 cm⁻¹. orgchemboulder.com Specifically, asymmetric and symmetric stretching of the methyl groups typically appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while methylene C-H stretching vibrations occur at approximately 2925 cm⁻¹. uomustansiriyah.edu.iq

Bending vibrations of the alkyl groups provide further insight into the molecule's structure. The scissoring and rocking motions of the methylene groups are expected around 1465 cm⁻¹ and 720 cm⁻¹, respectively. uomustansiriyah.edu.iq The presence of bulky tert-butyl groups can lead to splitting of the methyl deformation bands due to in-phase and out-of-phase interactions. uomustansiriyah.edu.iq

A significant aspect of the vibrational spectrum of this compound is the absence of bands associated with =C-H stretching and bending modes. spectroscopyonline.comspcmc.ac.in The =C-H stretching vibrations in alkenes typically appear in the 3100-3000 cm⁻¹ region, while the out-of-plane (oop) bending vibrations, which are often the most intense bands for other alkenes, are found between 1000 and 650 cm⁻¹. spcmc.ac.inorgchemboulder.com The lack of these signals is a direct consequence of the tetrasubstituted nature of the double bond in this molecule.

Table of Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| C=C Stretch | 1680-1660 spectroscopyonline.com | Very Weak / Absent spcmc.ac.inuomustansiriyah.edu.iq | Strong | The symmetrical nature reduces the change in dipole moment for the IR absorption. |

| Alkyl C-H Stretch | < 3000 orgchemboulder.com | Strong | Strong | Includes methyl and methylene stretching vibrations. |

| CH₃ Asymmetric Stretch | ~2960 uomustansiriyah.edu.iq | Strong | Strong | |

| CH₂ Asymmetric Stretch | ~2925 uomustansiriyah.edu.iq | Strong | Strong | |

| CH₃ Symmetric Stretch | ~2870 uomustansiriyah.edu.iq | Strong | Strong | |

| CH₂ Scissoring | ~1465 uomustansiriyah.edu.iq | Medium | Medium | May overlap with methyl bending modes. |

| CH₃ Bending | ~1375 uomustansiriyah.edu.iq | Medium | Medium | Splitting may occur due to tert-butyl groups. |

| CH₂ Rocking | ~720 uomustansiriyah.edu.iq | Medium | Medium | |

| =C-H Stretch | N/A | Absent spectroscopyonline.comspcmc.ac.in | Absent spectroscopyonline.comspcmc.ac.in | No hydrogens are attached to the double bond. |

| =C-H Bend (oop) | N/A | Absent spectroscopyonline.comspcmc.ac.in | Absent spectroscopyonline.comspcmc.ac.in | No hydrogens are attached to the double bond. |

Theoretical and Quantum Chemical Investigations of E 3,4 Di Tert Butyl 3 Hexene

Electronic Structure and Bonding Analysis

The electronic nature of (E)-3,4-Di-tert-butyl-3-hexene is fundamentally governed by the interplay between the π-system of the double bond and the steric and electronic effects of the bulky alkyl substituents.

According to molecular orbital (MO) theory, the double bond in an alkene consists of one σ bond and one π bond. fastercapital.com The π bond is formed by the side-on overlap of two adjacent p atomic orbitals. youtube.com In the case of this compound, the two sp2-hybridized carbons of the hexene backbone each contribute a p orbital to form a π bonding and a π* antibonding molecular orbital. libretexts.org The two electrons of the π bond occupy the lower energy bonding orbital, which results in increased electron density between the carbon nuclei. libretexts.org

The significant steric strain imposed by the tert-butyl groups can lead to distortions from ideal planarity around the double bond. Such distortions can affect the degree of p-orbital overlap, which in turn would influence the energy of the π and π* orbitals and the HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) gap. In highly strained alkenes, this can lead to a slight raising of the HOMO energy and a lowering of the LUMO energy, potentially making the molecule more reactive than a less strained analogue. The bulky tert-butyl groups, being electron-donating, also contribute to an increase in the electron density of the π system.

The charge distribution in this compound is not uniform. Electrostatic potential maps are a valuable tool for visualizing the charge distribution in a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). wavefun.comorganica1.org For alkenes in general, the region of the π bond is characterized by a high electron density, making it a nucleophilic center susceptible to attack by electrophiles. researchgate.net

In this compound, the electron-donating nature of the four tert-butyl groups further enriches the electron density around the central double bond. An electrostatic potential map would be expected to show a significant region of negative potential (typically colored red) located above and below the plane of the C=C bond. pearson.comlibretexts.org However, the bulky nature of these groups also creates substantial steric shielding, which can physically hinder the approach of reactants to this electron-rich area. This combination of high electron density and severe steric hindrance is a defining characteristic of the molecule's reactivity.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of spectroscopic data, which can be invaluable for the identification and characterization of molecules, especially when experimental data is scarce.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation. Theoretical methods, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, several factors would influence its predicted NMR spectrum.

The ¹³C chemical shifts of the sp² carbons in the double bond are expected to be significantly downfield, a characteristic feature of alkenes. The steric compression caused by the bulky tert-butyl groups can further influence these shifts. In sterically crowded molecules, repulsions between electron clouds can lead to a deshielding effect, resulting in larger chemical shift values. ualberta.ca

For the ¹H NMR spectrum, the protons of the ethyl groups would show characteristic splitting patterns (a quartet for the CH₂ and a triplet for the CH₃). The protons of the tert-butyl groups would appear as a singlet. The precise chemical shifts are influenced by both the electronic environment and the magnetic anisotropy of the double bond. researchgate.net In some sterically hindered alkenes, through-space interactions can cause significant deshielding of nearby protons. modgraph.co.uk

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on DFT calculations for similar structures, is presented below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=C | - | ~140-150 |

| -C(CH₃)₃ | ~1.1-1.3 (s, 18H) | ~30-35 |

| -CH₂CH₃ | ~2.0-2.2 (q, 4H) | ~20-25 |

| -CH₂CH₃ | ~1.0-1.2 (t, 6H) | ~12-15 |

Note: These are estimated values and would require specific computational calculations for precise prediction.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. muni.cz The calculations typically involve determining the optimized geometry of the molecule and then computing the second derivatives of the energy with respect to atomic displacements.

For this compound, the most characteristic vibrational mode would be the C=C stretching frequency. In simple alkenes, this appears around 1640-1680 cm⁻¹. However, in highly substituted alkenes like this one, the frequency can be shifted, and its intensity in the IR spectrum may be very weak due to the symmetry around the double bond, which results in a very small change in the dipole moment during the vibration. Other predictable vibrations include C-H stretching and bending modes for the tert-butyl and ethyl groups. aip.org Machine learning techniques are also emerging as powerful tools for the accurate prediction of vibrational frequencies at a reduced computational cost. numberanalytics.comacs.org

A table of key predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=C Stretch | ~1650-1670 | Very Weak to Inactive (IR), Strong (Raman) |

| C-H Stretch (sp³) | ~2850-3000 | Strong |

| C-H Bend (sp³) | ~1365-1470 | Medium to Strong |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). icourse.club The energy of the transition state determines the activation energy of a reaction, and thus its rate. msu.edu For a sterically hindered alkene like this compound, transition state calculations can provide insight into how steric hindrance affects reactivity.

Consider a generic electrophilic addition reaction, a typical reaction for alkenes. The mechanism involves the attack of an electrophile on the π-system of the double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. Due to the significant steric bulk of the tert-butyl groups, the transition state for the initial electrophilic attack would be very high in energy, explaining the low reactivity of such alkenes.

Computational studies on related tetrasubstituted alkenes have elucidated mechanisms for reactions such as electrochemical aziridination. chinesechemsoc.org In such a reaction, a transition state (e.g., TS1-a in the aziridination of a similar alkene) can be located, and its geometry and energy calculated. chinesechemsoc.org These calculations can reveal that the approach of the reactant is sterically directed and that the activation barrier is significantly influenced by the bulky substituents. For this compound, any reaction at the double bond would necessitate a high-energy transition state where the incoming reagent must overcome substantial steric repulsion. This makes many typical alkene reactions, which are facile for less substituted systems, either very slow or require harsh conditions.

Energy Profiles for Proposed Reaction Pathways

The energy profile of a reaction pathway maps the potential energy of a system as it transforms from reactants to products, passing through high-energy transition states. For this compound, any reaction involving the double bond must overcome immense steric repulsion, leading to exceptionally high activation energies.

Common alkene reactions such as electrophilic addition, hydrogenation, and cycloaddition are theoretically possible but are expected to be extremely slow due to steric hindrance. Computational studies on similarly bulky alkenes confirm that steric bulk dramatically increases the activation barriers for such transformations. rsc.orgsemanticscholar.org

Electrophilic Addition: In a typical electrophilic addition (e.g., with HBr), the reaction proceeds via a carbocation intermediate. For this compound, the approach of an electrophile to the π-system is severely impeded by the four bulky substituent groups. The resulting transition state would be highly strained and high in energy. The stability of the potential tertiary carbocation intermediate would be offset by the severe steric strain (B-strain) relief upon its formation, but the initial barrier to reach this state remains formidable. Theoretical models predict that the activation energy for such an addition would be significantly higher than for less substituted alkenes like 2,3-dimethyl-2-butene. researchgate.net

Hydrogenation: Catalytic hydrogenation of tetrasubstituted alkenes is notoriously difficult. nih.gov The alkene must approach and adsorb onto the surface of a metal catalyst (e.g., Pd, Pt, or Rh). The bulky tert-butyl and ethyl groups would prevent the planar alkene from effectively interacting with the catalyst surface, leading to a very high activation energy for the addition of hydrogen atoms. While specialized catalysts have been developed for hindered alkenes, the reaction rate for this compound is predicted to be exceptionally low under standard conditions. semanticscholar.org

Ozonolysis: The 1,3-dipolar cycloaddition of ozone to an alkene is also sensitive to steric effects. Computational investigations on a range of alkenes show that bulky substituents, particularly tert-butyl groups, decrease the rate of the initial cycloaddition to form the primary ozonide. rsc.org This is due to the steric repulsion between the substituents and the incoming ozone molecule in the transition state.

A hypothetical comparison of activation energies for different reaction pathways, based on established chemical principles and data from related compounds, is presented below. These values are illustrative and would require specific high-level computational studies for precise quantification.

| Proposed Reaction Pathway | Reactants | Key Intermediate/Transition State | Predicted Relative Activation Energy (Illustrative) |

| Electrophilic Addition | This compound + HBr | Bromonium ion / Carbocation | Very High |

| Catalytic Hydrogenation | This compound + H₂/Pd | Surface-adsorbed alkene | Very High |

| Ozonolysis | This compound + O₃ | Primary Ozonide | High |

| Radical Addition | This compound + Br• | Radical Adduct | High |

Nature of Transition States in Reactions Involving this compound

The transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the activation energy barrier. masterorganicchemistry.com Its geometry and electronic structure are critical determinants of the reaction rate and outcome. For reactions involving this compound, any transition state at the double bond will be characterized by significant geometric distortion to mitigate severe non-bonded interactions.

Geometry of Transition States: Quantum chemical calculations on related systems suggest that the transition states for reactions at such a sterically encumbered double bond would be "late," meaning their geometry more closely resembles the high-energy intermediate or product than the starting alkene (Hammond's Postulate). researchgate.net

For Electrophilic Addition: The transition state leading to a carbocation would involve a highly pyramidalized carbon atom, with elongated C-C and C-H bonds to alleviate steric clash between the bulky groups. The approach of the electrophile would be forced into a highly specific, sterically least-hindered trajectory. nih.gov

For Cycloadditions (e.g., Ozonolysis): The transition state for the [3+2] cycloaddition of ozone would not be planar. The ozone molecule would approach the double bond from a direction that minimizes interaction with the tert-butyl groups, leading to a puckered and asymmetric five-membered ring structure in the transition state. rsc.org The C-C bond of the alkene would be significantly stretched.

For Hydrogenation: The transition state would involve a distorted alkene molecule weakly interacting with the metal surface. The planarity of the sp² carbons would be lost as they begin to rehybridize towards sp³, but this process is hindered by the steric repulsion between the substituents, which are forced into close contact. nih.gov

Electronic Nature of Transition States: The electronic character of the transition state is also heavily influenced by the steric environment.

In an Sₙ2-like transition state , where a nucleophile attacks and a leaving group departs, the ideal trigonal bipyramidal geometry is unattainable. pressbooks.pub The extreme steric hindrance would make such a pathway energetically prohibitive.

In radical additions , the intermediate radical's stability is typically governed by hyperconjugation. However, in this case, the geometry required for optimal orbital overlap would be compromised by steric strain, potentially altering the expected stability and reactivity patterns. uregina.ca

Reactivity and Reaction Pathways of E 3,4 Di Tert Butyl 3 Hexene

Electrophilic Addition Reactions to the Double Bond

Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. bhu.ac.in For (E)-3,4-Di-tert-butyl-3-hexene, the extreme steric hindrance presented by the two tert-butyl groups at the double bond makes electrophilic addition challenging.

Regioselectivity and Stereochemical Outcomes in Addition

In the electrophilic addition to unsymmetrical alkenes, regioselectivity, often governed by Markovnikov's rule, is a key consideration. libretexts.orgmasterorganicchemistry.com This rule predicts the formation of the more stable carbocation intermediate. However, with a symmetrically substituted alkene like this compound, the concept of regioselectivity in the traditional sense does not apply as the two carbons of the double bond are electronically equivalent.

The stereochemistry of the addition is also a critical aspect. Electrophilic additions can proceed via syn or anti pathways, depending on the reaction mechanism. masterorganicchemistry.com For example, the addition of halogens typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition. In the case of this compound, the bulky tert-butyl groups would likely hinder the approach of the electrophile and subsequent nucleophilic attack, potentially influencing the stereochemical outcome. The addition of HBr to an alkene like cis-3,4-dimethyl-3-hexene can lead to racemization at both alkene carbons. libretexts.org

Influence of Steric Bulk on Reaction Rates and Selectivity

The steric hindrance in this compound is the dominant factor controlling its reactivity. science.gov The large tert-butyl groups shield the double bond from the approach of electrophiles, significantly decreasing the rate of electrophilic addition reactions compared to less hindered alkenes. beilstein-journals.orgcdnsciencepub.com This effect has been observed in various electrophilic additions, where increasing the size of substituents on the double bond leads to a decrease in reaction rates. cdnsciencepub.com For instance, the relative rate of addition of 4-chlorobenzenesulfenyl chloride decreases dramatically with increased steric bulk around the double bond. cdnsciencepub.com

The steric hindrance can also dictate the selectivity of reactions. In cases where multiple reaction pathways are possible, the sterically least demanding pathway is often favored. This principle is not limited to electrophilic additions but is a general theme in the chemistry of sterically congested molecules. science.govebsco.com

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduamazonaws.com They are often stereospecific and are governed by the principles of orbital symmetry.

Diels-Alder and [2+2] Cycloadditions with Sterically Hindered Olefins

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org However, the success of this reaction is highly sensitive to steric hindrance on both the diene and the dienophile. msu.eduamazonaws.com this compound, being an extremely hindered alkene, would be a very poor dienophile in a typical Diels-Alder reaction. The steric clash between the tert-butyl groups and the incoming diene would create a high-energy transition state, making the reaction unfavorable under normal conditions.

[2+2] Cycloadditions, which form four-membered rings, can be thermally or photochemically induced. amazonaws.com Thermal [2+2] cycloadditions are generally only feasible with specific types of alkenes, such as ketenes. amazonaws.com Photochemical [2+2] cycloadditions are more general but are also subject to steric effects. ic.ac.uk Trapping of a 1,2-diphosphacyclobutadiene intermediate with N-methylmaleimide via a [2+2] cycloaddition has been reported, yielding both endo and exo products. rsc.orgrsc.org The extreme steric bulk of this compound would likely inhibit its participation in most [2+2] cycloaddition reactions.

Stereochemical Control in Pericyclic Processes

Stereochemical control is a hallmark of pericyclic reactions. msu.edu The stereochemistry of the starting materials directly dictates the stereochemistry of the products according to the Woodward-Hoffmann rules. For a hypothetical pericyclic reaction involving this compound, the trans geometry of the starting alkene would be preserved in the product, assuming the reaction could be induced to occur. However, the overwhelming steric hindrance remains the primary barrier to its participation in such reactions.

Catalytic Transformations Involving this compound

Catalytic transformations offer pathways to reactions that may not be feasible under thermal or photochemical conditions. Transition metal catalysts, in particular, can activate otherwise unreactive bonds.

While specific catalytic transformations of this compound are not extensively documented, general principles of catalysis for hindered olefins can be considered. For instance, olefin metathesis, a powerful carbon-carbon bond-forming reaction, can be catalyzed by various ruthenium and molybdenum complexes. acs.org However, the efficiency of these catalysts can be diminished by steric hindrance around the double bond.

Catalytic hydrogenation of alkenes is a common transformation. While typically a facile reaction, the hydrogenation of highly substituted alkenes like this compound would likely require more forcing conditions (higher pressures of hydrogen and/or more active catalysts) due to the steric hindrance impeding access to the catalyst surface.

Recent advances in photoredox catalysis have enabled a range of transformations, including the functionalization of alkenes. beilstein-journals.org However, the applicability of these methods to extremely hindered substrates like this compound would need to be evaluated on a case-by-case basis, as steric effects would still play a crucial role.

Metal-Catalyzed Olefin Metathesis Studies

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. crimsonpublishers.com However, the steric bulk of this compound presents a significant challenge for many standard metathesis catalysts.

The success of olefin metathesis is highly dependent on the catalyst's ability to accommodate sterically demanding substrates. sigmaaldrich.comresearchgate.net For highly hindered alkenes like this compound, specialized catalysts are often required. merckmillipore.com Research has shown that modifying the ligands on the metal center, for instance by reducing the steric bulk of N-heterocyclic carbene (NHC) ligands in ruthenium catalysts, can improve activity towards congested olefins. illinois.eduacs.org

While specific studies focusing exclusively on the olefin metathesis of this compound are not extensively detailed in the provided results, the general principles of metathesis of sterically hindered alkenes are well-established. Catalysts that are effective for the formation of tetrasubstituted olefins would be necessary for this substrate to participate in metathesis reactions. sigmaaldrich.com The reaction is a thermodynamically controlled process, driven forward by the removal of a volatile byproduct like ethylene. illinois.edu

Table 1: Factors Influencing Olefin Metathesis of Sterically Hindered Alkenes

| Factor | Description |

| Catalyst Structure | Catalysts with less sterically demanding ligands are more effective. illinois.eduacs.org |

| Olefin Substitution | Tetrasubstituted olefins are generally less reactive than less substituted olefins. organicchemistrydata.org |

| Reaction Conditions | Higher temperatures may be required, but catalyst stability can be a concern. acs.org |

| Reaction Type | Cross-metathesis with a less hindered partner or ring-closing metathesis are common applications. sigmaaldrich.com |

Hydrogenation and Hydrosilylation Reactivity

Hydrogenation:

Catalytic hydrogenation is a fundamental process for the reduction of alkenes to alkanes. masterorganicchemistry.com The reactivity of alkenes in hydrogenation is inversely related to the degree of substitution around the double bond, making tetrasubstituted alkenes like this compound challenging to reduce. organicchemistrydata.org

The process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and hydrogen gas. masterorganicchemistry.com The alkene adsorbs to the metal surface, where it reacts with surface-bound hydrogen atoms. masterorganicchemistry.com The significant steric hindrance from the two tert-butyl groups in this compound would be expected to slow the rate of hydrogenation considerably.

Recent advancements have explored alternative methods for alkene hydrogenation. Electrocatalytic hydrogenation, for example, has been shown to be effective for a wide range of alkenes, including tetrasubstituted ones, under ambient conditions using water as the hydrogen source. acs.orgnih.gov This method avoids the need for high-pressure hydrogen gas. acs.orgnih.gov Additionally, highly active homogeneous catalysts, such as certain rhodium complexes, have been developed for the enantioselective hydrogenation of challenging tetrasubstituted alkenes. wiley.com

Hydrosilylation:

Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, forming an alkylsilane. researchgate.net This reaction is a versatile method for the synthesis of organosilicon compounds. pageplace.de The reaction can be initiated by various methods, including thermal, photochemical, or catalytic processes. researchgate.net

Similar to hydrogenation, the steric hindrance of this compound would likely impede its hydrosilylation. The choice of catalyst is crucial. Transition metal complexes, particularly those of platinum, are common catalysts for hydrosilylation. epfl.ch For sterically demanding alkenes, more active or specialized catalyst systems may be necessary to achieve reasonable reaction rates and yields. Research has focused on developing catalysts based on more earth-abundant metals like nickel, which have shown high activity for the hydrosilylation of various alkenes, including those that are sterically hindered. epfl.ch

Table 2: Comparison of Hydrogenation and Hydrosilylation of Tetrasubstituted Alkenes

| Reaction | Reagents | Key Challenges | Potential Solutions |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Pt/C) | Steric hindrance slowing the reaction rate. organicchemistrydata.org | High-activity catalysts, electrocatalytic methods, homogeneous catalysts. acs.orgnih.govwiley.com |

| Hydrosilylation | Hydrosilane (R₃SiH), Catalyst | Steric hindrance impeding the approach of the bulky silane. | Active transition metal catalysts (e.g., Pt, Ni), potentially under forcing conditions. epfl.ch |

Photochemical Reactivity and Isomerization Pathways

The photochemical reactivity of alkenes often involves cis-trans isomerization around the double bond. almerja.com Upon absorption of ultraviolet light, an electron is promoted from the π bonding orbital to the π* antibonding orbital. almerja.com In this excited state, the barrier to rotation around the central carbon-carbon bond is significantly reduced, allowing for isomerization. almerja.com

For sterically overcrowded alkenes, photochemical isomerization can be a key reaction pathway. rsc.orgnih.gov The steric strain in one isomer can be relieved by converting to the other. In the case of this compound, irradiation could potentially lead to the formation of the corresponding (Z)-isomer.

The efficiency and direction of photochemical isomerization can be influenced by the use of a photosensitizer. youtube.com A sensitizer (B1316253) can transfer energy to one isomer, promoting its conversion to the other, sometimes in a unidirectional manner. youtube.com The photostationary state, which is the equilibrium mixture of isomers under irradiation, depends on the wavelengths of light used and the absorption characteristics of the isomers. researchgate.net

The study of the photochemistry of sterically hindered alkenes is relevant to the development of molecular switches and motors, where light is used to induce a change in molecular geometry and properties. nih.gov

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

High-Field NMR Spectroscopy for Stereochemical and Conformational Analysis

High-field NMR spectroscopy offers unparalleled insight into the three-dimensional structure of molecules in solution. For a molecule like (E)-3,4-Di-tert-butyl-3-hexene, where proton and carbon environments are heavily influenced by steric crowding, advanced NMR experiments are essential for unambiguous assignment and conformational analysis.

Advanced 2D NMR Experiments (e.g., NOESY, ROESY for spatial proximity)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of protons within a molecule, typically within a 5 Å range. nih.gov These experiments are crucial for confirming the (E)-stereochemistry of the double bond and understanding the preferred conformation of the ethyl and tert-butyl groups.

In the (E)-configuration of 3,4-di-tert-butyl-3-hexene, the two tert-butyl groups are positioned on opposite sides of the double bond, as are the two ethyl groups. A NOESY or ROESY experiment would be expected to show correlations that reflect this arrangement. Specifically, a cross-peak should be observed between the protons of a tert-butyl group and the methylene (B1212753) protons of the ethyl group on the same side of the double bond. Conversely, no significant NOE should be detected between a tert-butyl group on one side and the ethyl group on the opposite side, as the distance would be too great.

The ROESY experiment is particularly useful for molecules of intermediate size where the NOE may be close to zero. nih.gov For this compound (MW = 196.37 g/mol ), which falls into the small molecule category, a positive NOE is expected, making NOESY a suitable technique. nih.govnih.gov

Table 1: Predicted ¹H-¹H NOESY/ROESY Correlations for this compound

| Irradiated Protons (Group 1) | Expected NOE/ROE Correlation (Group 2) | Predicted Internuclear Distance | Interpretation |

| tert-Butyl (C(CH₃)₃) | Methylene (-CH₂CH₃) of the same substituent | < 5 Å | Confirms spatial proximity due to the (E) configuration. |

| Methyl (-CH₂CH₃) | Methylene (-CH₂CH₃) of the same substituent | < 3 Å | Intragroup proximity. |

| tert-Butyl (Group A) | tert-Butyl (Group B) | > 5 Å | No significant correlation expected, consistent with the trans arrangement across the double bond. |

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Size Assessment

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ox.ac.ukrsc.org For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. acs.org

The measured diffusion coefficient can be used to estimate the hydrodynamic radius and, consequently, the effective molecular weight in solution. This is particularly valuable for sterically hindered molecules that might exhibit unexpected solution-phase behavior. Given the bulky nature of the tert-butyl groups, which may affect solvation and tumbling, the experimentally determined molecular size from DOSY provides a valuable check on the molecule's monomeric state in solution. For a molecule of this size and assuming a roughly spherical shape due to the bulky groups, the diffusion coefficient in a solvent like CDCl₃ would be expected to be in the range of 10⁻⁹ to 10⁻¹⁰ m²/s. ox.ac.uk

Vibrational Spectroscopy for Bond Information and Conformational State

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding and conformational state of a molecule by probing its vibrational modes.

Interpretation of Characteristic Frequencies

The IR and Raman spectra of this compound are expected to be dominated by the vibrations of its hydrocarbon framework. Key characteristic frequencies can be predicted based on the functional groups present.

C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl and ethyl groups are expected in the 2850-2970 cm⁻¹ region. Due to the sp³ hybridization of these carbons, no peaks are expected above 3000 cm⁻¹. beilstein-journals.org

C=C Stretching: The C=C stretching vibration in tetrasubstituted alkenes is often weak or even absent in the IR spectrum due to the lack of a significant change in the dipole moment during the vibration. spcmc.ac.in In this compound, the symmetry around the double bond would lead to a very weak IR absorption, predicted to be in the 1660-1680 cm⁻¹ range. chemsynthesis.com However, this bond should be readily observable in the Raman spectrum as it involves a significant change in polarizability.

C-H Bending: Methyl and methylene C-H bending (scissoring) vibrations are expected around 1465 cm⁻¹. The characteristic umbrella mode of the methyl groups should appear near 1375 cm⁻¹. The presence of the tert-butyl groups may cause a split in this peak.

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| C-H Stretch (sp³) | 2850 - 2970 | Strong | Strong | From tert-butyl and ethyl groups. |

| C=C Stretch | 1660 - 1680 | Very Weak / Inactive | Strong | Characteristic of a tetrasubstituted alkene. |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Medium | From ethyl groups. |

| CH₃ Bend (Asymmetric) | ~1450 | Medium | Medium | From tert-butyl and ethyl groups. |

| CH₃ Bend (Symmetric) | ~1375 | Medium | Medium | "Umbrella" mode, may be split. |

Overtone and Combination Band Analysis

Overtone and combination bands, which appear at higher frequencies than fundamental vibrations, are generally weak but can sometimes provide useful structural information. In the near-infrared (NIR) region (4000-12,500 cm⁻¹), overtones of the C-H stretching vibrations would be expected. The analysis of these bands can be complex but may offer insights into the anharmonicity of the potential energy surface of the C-H bonds, which can be influenced by steric strain. For a molecule like this compound, the steric compression between the bulky groups could potentially lead to slight shifts in the positions and intensities of these overtone bands compared to less hindered alkanes.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound (MW=196.37), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) and various fragment ions.

Due to the high degree of branching, the molecular ion peak at m/z 196 is expected to be of low abundance or even absent. fiveable.melibretexts.org Fragmentation will be dominated by cleavages that lead to the formation of stable carbocations. The most significant fragmentation pathways are predicted to be:

Loss of a tert-Butyl Radical: Cleavage of the bond between a tert-butyl group and the sp² carbon of the double bond would result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 u). This would lead to a highly stable tertiary carbocation, likely resulting in a base peak or a very prominent peak at m/z 139 (196 - 57).

Loss of an Ethyl Radical: Cleavage of the C-C bond alpha to the double bond within the ethyl group would lead to the loss of an ethyl radical (•CH₂CH₃, 29 u), giving a fragment at m/z 167 (196 - 29).

Formation of the tert-Butyl Cation: A common fragment in molecules containing tert-butyl groups is the tert-butyl cation, [C(CH₃)₃]⁺, which gives a strong peak at m/z 57.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Interpretation |

| 196 | [C₁₄H₂₈]⁺˙ | - | Molecular Ion (likely weak or absent) |

| 139 | [C₁₀H₁₉]⁺ | •C(CH₃)₃ | Loss of a tert-butyl radical, forming a stable tertiary carbocation. Likely base peak. |

| 167 | [C₁₂H₂₃]⁺ | •CH₂CH₃ | Loss of an ethyl radical. |

| 57 | [C(CH₃)₃]⁺ | C₁₀H₁₉• | Formation of the stable tert-butyl cation. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be employed to confirm its molecular formula, C₁₄H₂₈.

The theoretical exact mass of this compound can be calculated using the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). This calculated value is then compared with the experimentally measured mass from the HRMS instrument. The extremely high resolution of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for mass measurements with errors in the parts-per-million (ppm) range, making it possible to distinguish between compounds with the same nominal mass but different elemental formulas. libretexts.org

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₈ | nih.govnist.gov |

| Nominal Mass | 196 amu | nih.govnist.gov |

| Monoisotopic Mass (Theoretical) | 196.21910 Da | nih.gov |

| Expected M+1 Peak Abundance | ~15.4% |

The presence of the M+1 peak, resulting from the natural abundance of ¹³C, would also be observed and its intensity would be consistent with the presence of 14 carbon atoms in the molecule. libretexts.org The high accuracy of HRMS provides a high degree of confidence in the elemental composition, which is a critical first step in the structural elucidation process.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. youtube.com For this compound, the molecular ion (M⁺˙ at m/z 196) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its highly branched and sterically hindered structure.

Due to the significant steric strain around the central double bond, fragmentation is expected to be facile. The primary fragmentation pathways for branched alkanes and alkenes typically involve cleavage at points of branching to form the most stable carbocations. libretexts.orgyoutube.com For this compound, several key fragmentation pathways can be proposed:

Loss of a tert-butyl radical ([M - 57]⁺): This is anticipated to be a major fragmentation pathway, leading to a prominent peak at m/z 139. The cleavage of the bond between a tert-butyl group and the vinylic carbon would result in a stable tertiary carbocation.

Loss of an ethyl radical ([M - 29]⁺): Cleavage of the ethyl groups attached to the double bond would result in a fragment at m/z 167.

Allylic Cleavage: While allylic cleavage is a dominant fragmentation pathway for many alkenes, the tetrasubstituted nature and steric hindrance in this compound may influence the prevalence of this pathway. youtube.comlibretexts.org

Rearrangement Reactions: Complex rearrangements prior to fragmentation are also possible, potentially leading to a variety of smaller fragment ions.

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 196 | 139 | C₄H₉• (tert-butyl radical) | [C₁₀H₁₉]⁺ |

| 196 | 167 | C₂H₅• (ethyl radical) | [C₁₂H₂₃]⁺ |

| 139 | 83 | C₄H₈ (isobutylene) | [C₆H₁₁]⁺ |

| 139 | 57 | C₆H₁₂ | [C₄H₉]⁺ |

The detailed analysis of these fragmentation pathways provides a veritable fingerprint of the molecule, allowing for its unambiguous identification and differentiation from isomers.

X-ray Diffraction Analysis (if suitable crystalline forms exist for structural determination)

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. However, the application of this technique to this compound presents a significant challenge: obtaining a single crystal of sufficient size and quality.

The bulky tert-butyl groups introduce considerable steric hindrance, which can inhibit the regular, ordered packing required for crystal lattice formation. sci-hub.st Many highly substituted and sterically crowded alkenes are liquids at room temperature and have proven difficult to crystallize. sci-hub.strsc.org For instance, attempts to crystallize a related sterically hindered alkene, 9-(tert-butyl)-9-fluorenylidene, were unsuccessful. sci-hub.st

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable data. It would definitively confirm the (E)-configuration of the double bond and reveal any structural distortions adopted to alleviate the steric strain between the vicinal tert-butyl and ethyl groups. Such distortions could include twisting of the C=C double bond and widening of the C-C=C and C-C-C bond angles. sci-hub.strsc.org

While a crystal structure for the parent alkene is not currently available in the literature, the crystal structure of a related compound, this compound-2,5-dione, has been determined. nih.gov This suggests that with appropriate functionalization, the steric hindrance can sometimes be overcome to allow for crystallization.

Role of E 3,4 Di Tert Butyl 3 Hexene As a Model System in Organic Chemistry Research

Probing Steric Effects on Reaction Rates and Selectivity

The immense steric shielding of the double bond in (E)-3,4-di-tert-butyl-3-hexene makes it highly unreactive in many typical electrophilic addition reactions. This low reactivity itself is a powerful illustration of steric hindrance. The molecule serves as a benchmark for understanding how bulky substituents can dramatically slow down reaction rates by preventing the approach of reagents to the reactive center.

A pertinent example of the dramatic influence of such bulky groups on reaction rates is found in studies of the addition of arenesulfenyl chlorides to alkenes. Research on a closely related structural analog, the cis and trans isomers of 2,2,5,5-tetramethyl-3-hexene (also known as di-tert-butylethylene), provides clear quantitative insight. In the addition of 4-chlorobenzenesulfenyl chloride, the rate difference between the cis and trans isomers is exceptionally large. The cis isomer reacts significantly faster than the trans isomer, with a reported rate ratio (k_cis/k_trans) of 1.57 x 10^5. cdnsciencepub.com This vast difference is attributed to the severe steric hindrance in the transition state for the addition to the trans isomer, where the bulky tert-butyl groups impede the formation of the bridged thiiranium ion intermediate. cdnsciencepub.com

This system demonstrates that steric effects are not merely a minor perturbation but can be the dominant factor controlling reactivity, capable of altering reaction rates by several orders of magnitude. The data underscores that for highly hindered alkenes like this compound, the accessibility of the double bond is the primary determinant of reaction feasibility and speed.

| Alkene | Electrophile | Solvent | Relative Rate Constant (k_rel) | Reference |

|---|---|---|---|---|

| Ethylene | 4-chlorobenzenesulfenyl chloride | 1,1,2,2-Tetrachloroethane | 1.0 | cdnsciencepub.com |

| cis-2-Butene | 4-chlorobenzenesulfenyl chloride | 1,1,2,2-Tetrachloroethane | 20.6 | cdnsciencepub.com |

| trans-2-Butene | 4-chlorobenzenesulfenyl chloride | 1,1,2,2-Tetrachloroethane | 6.7 | cdnsciencepub.com |

| cis-2,2,5,5-Tetramethyl-3-hexene | 4-chlorobenzenesulfenyl chloride | 1,1,2,2-Tetrachloroethane | ~100 (estimated) | cdnsciencepub.com |

| trans-2,2,5,5-Tetramethyl-3-hexene | 4-chlorobenzenesulfenyl chloride | 1,1,2,2-Tetrachloroethane | 0.00064 | cdnsciencepub.com |

Investigation of Conformational Preferences in Highly Hindered Systems

The study of this compound provides valuable insights into how extreme steric strain dictates the conformational landscape of a molecule. The repulsive interactions between the two large tert-butyl groups, and between the tert-butyl and ethyl groups, force the molecule to adopt geometries that minimize these unfavorable contacts. This often leads to deviations from idealized bond angles and can result in the population of otherwise high-energy conformations.

While detailed conformational analysis of this compound itself is not widely published, studies of analogous sterically crowded molecules, such as cis-1,4-di-tert-butylcyclohexane, reveal important principles. In the case of the cyclohexane (B81311) derivative, extreme steric hindrance forces the molecule to adopt a twisted-boat conformation over the usually more stable chair form to alleviate the strain of having a tert-butyl group in an axial position. upenn.edu This highlights that in severely hindered systems, conventional conformational preferences can be overturned.

Benchmarking Computational Methods for Complex Molecular Structures

The accurate prediction of the properties of sterically congested molecules like this compound presents a significant challenge for computational chemistry methods. The large number of non-covalent interactions and the subtle balance between stabilizing and destabilizing forces require highly accurate and robust theoretical models. Consequently, such molecules serve as excellent benchmarks for testing and refining new computational approaches. researchgate.net

The challenges include:

Geometry Optimization: Accurately predicting the ground-state geometry, including bond lengths and angles that are likely distorted from standard values due to steric strain.

Conformational Analysis: Correctly identifying all low-energy conformers and accurately calculating their relative energies and the barriers to their interconversion. This is particularly difficult when steric hindrance leads to shallow potential energy surfaces with multiple minima.

Thermochemical Properties: Calculating reliable enthalpies of formation and strain energies. The unusual structure can make standard group-contribution methods less accurate, necessitating high-level quantum chemical calculations. researchgate.net

Reaction Pathways: Modeling reaction mechanisms and transition states, where the significant steric hindrance can lead to elongated bonds and unusual geometries that are difficult for some computational methods to describe correctly.

Developing computational methods that can successfully model the properties of this compound and its reactions would provide confidence in their applicability to a wide range of other complex and sterically demanding chemical systems. weizmann.ac.il

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C14H28 | Primary subject of the article |

| cis-2,2,5,5-Tetramethyl-3-hexene | C10H20 | Structural analog for reaction rate comparison |

| trans-2,2,5,5-Tetramethyl-3-hexene | C10H20 | Structural analog for reaction rate comparison |

| 4-chlorobenzenesulfenyl chloride | C6H4Cl2S | Electrophile in addition reaction studies |

| cis-1,4-di-tert-butylcyclohexane | C14H28 | Analog for discussing conformational preferences |

| Ethylene | C2H4 | Reference compound for reaction rate comparison |

| cis-2-Butene | C4H8 | Reference compound for reaction rate comparison |

| trans-2-Butene | C4H8 | Reference compound for reaction rate comparison |

Emerging Research Directions and Future Outlook for E 3,4 Di Tert Butyl 3 Hexene

Exploration of Unconventional Reactivity Modes

Development of New Synthetic Strategies with Enhanced Selectivity

Integration with Machine Learning for Property Prediction and Synthesis Design

The application of machine learning and artificial intelligence in chemical research is a rapidly expanding field. These tools are increasingly used for predicting molecular properties and designing synthetic routes. However, there are no specific models or studies in the available literature that have been trained on or are designed for the property prediction or synthesis design of (E)-3,4-Di-tert-butyl-3-hexene. While general machine learning models for predicting the properties of hydrocarbons and designing syntheses for complex molecules exist, their specific application to this sterically hindered alkene has not been reported. The development of such a model would require a substantial amount of data on the compound and its analogs, which currently appears to be limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.